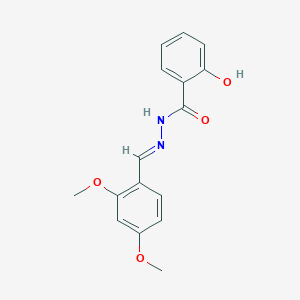![molecular formula C18H25FN4O2 B5586532 3-{[4-(4-fluorophenyl)-1,4-diazepan-1-yl]carbonyl}-1-piperidinecarboxamide](/img/structure/B5586532.png)
3-{[4-(4-fluorophenyl)-1,4-diazepan-1-yl]carbonyl}-1-piperidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds structurally related to 3-{[4-(4-fluorophenyl)-1,4-diazepan-1-yl]carbonyl}-1-piperidinecarboxamide involves multistep chemical reactions. Key steps may include nucleophilic substitution, amidation, and ring-closure reactions. For example, the synthesis of similar diazepine derivatives has been reported, where key intermediates are reacted in the presence of solvents and catalysts like piperidine to form the desired compounds (Kottapalle & Shinde, 2021).
Molecular Structure Analysis
The molecular structure of such compounds is characterized by the presence of a diazepan ring attached to a piperidinecarboxamide moiety. Studies on related molecules emphasize the significance of hydrogen bonding and molecular conformations affecting the overall stability and reactivity of the compound. For instance, hydrogen-bonding patterns in enaminones have been detailed, highlighting the interactions between amine and carbonyl groups within similar structures (Balderson et al., 2007).
Chemical Reactions and Properties
Compounds of this class participate in various chemical reactions, including electrophilic and nucleophilic substitutions, influenced by the functional groups present. The fluorine atom can affect the compound's reactivity, making it susceptible to nucleophilic attacks. Research on similar fluorinated compounds has explored their potential in forming new chemical bonds and modifying the molecular framework for desired properties (Eskola et al., 2002).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are crucial for the compound's application in drug formulation. Detailed characterization, including X-ray diffraction studies, provides insights into the compound's crystal packing, stability, and potential for interaction with biological molecules (Sanjeevarayappa et al., 2015).
Propriétés
IUPAC Name |
3-[4-(4-fluorophenyl)-1,4-diazepane-1-carbonyl]piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25FN4O2/c19-15-4-6-16(7-5-15)21-9-2-10-22(12-11-21)17(24)14-3-1-8-23(13-14)18(20)25/h4-7,14H,1-3,8-13H2,(H2,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHELPOCOEHHLSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)N)C(=O)N2CCCN(CC2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-1-(2-methoxyphenyl)-1H-pyrazole-4-carboxamide](/img/structure/B5586451.png)
![N-(4-ethylphenyl)-4-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5586458.png)

![2-[(4-methyl-2-pyrimidinyl)oxy]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5586487.png)
![2-methyl-4-(3-{[3-(3-pyridinylmethoxy)-1-piperidinyl]carbonyl}phenyl)-2-butanol](/img/structure/B5586492.png)
![ethyl 4-[(2,3-dimethylphenyl)amino]-6,8-dimethyl-3-quinolinecarboxylate](/img/structure/B5586494.png)
![8-[(3,5-dimethylisoxazol-4-yl)carbonyl]-3-(1-methylbutyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5586505.png)



![4-[(3-chlorophenyl)(methylsulfonyl)amino]-N-(3-pyridinylmethyl)butanamide](/img/structure/B5586557.png)
![2-[({[2-(dimethylamino)-4-methylpyrimidin-5-yl]carbonyl}amino)methyl]-N,N-dimethyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide](/img/structure/B5586563.png)
![N-{[5-(2-thienylmethyl)-1,2,4-oxadiazol-3-yl]methyl}chromane-3-carboxamide](/img/structure/B5586566.png)
![8-(2,5-dimethyl-3-furoyl)-2-(pyridin-4-ylmethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5586570.png)